molecular formula C8H3BrF4O2 B6606307 3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde CAS No. 2168738-37-0

3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde

Cat. No.: B6606307
CAS No.: 2168738-37-0
M. Wt: 287.01 g/mol
InChI Key: DRVYYBKTBDDPCK-UHFFFAOYSA-N
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Description

3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H3BrF4O2 and a molecular weight of 287.01 g/mol . It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

One common method involves the bromination of 2-fluoro-6-(trifluoromethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst or an acid to facilitate the reaction.

Chemical Reactions Analysis

3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts or acids to facilitate the reactions. Major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and alcohols .

Scientific Research Applications

3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Properties

IUPAC Name

3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-5-1-2-6(15-8(11,12)13)4(3-14)7(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVYYBKTBDDPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)C=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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